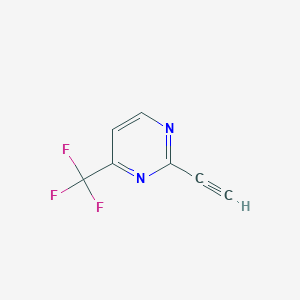

2-Ethynyl-4-(trifluoromethyl)pyrimidine

Descripción

Propiedades

IUPAC Name |

2-ethynyl-4-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3N2/c1-2-6-11-4-3-5(12-6)7(8,9)10/h1,3-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKQYAMADTJJDCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NC=CC(=N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Starting Material Preparation

The synthesis often begins with a halogenated pyrimidine, such as 4-chloropyrimidine derivatives, which serve as key intermediates for further functionalization. For example, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine has been synthesized efficiently through a 4-step reaction sequence with high yield and purity, emphasizing the importance of optimized reaction conditions for heterocyclic intermediates.

Installation of the Trifluoromethyl Group

The trifluoromethyl group at the 4-position can be introduced via:

Direct trifluoromethylation using reagents such as trimethyl(trifluoromethyl)silane (TMSCF3) in the presence of fluoride sources (e.g., cesium fluoride) and phase-transfer catalysts (e.g., tetrabutylammonium bromide) under mild conditions. This method has been demonstrated in related heterocycles and offers good yields and selectivity.

Alternatively, trifluoromethyl groups can be introduced through nucleophilic substitution of halogenated pyrimidines with trifluoromethyl anions or via radical trifluoromethylation methods, although these are less common for pyrimidines.

Introduction of the Ethynyl Group

The ethynyl substituent at the 2-position is typically installed via Sonogashira cross-coupling reaction , which couples a 2-halopyrimidine with a terminal alkyne under palladium catalysis. A representative procedure involves:

Reacting 2-chloropyrimidine or 2-bromopyrimidine derivatives with terminal alkynes (e.g., ethynyltrimethylsilane or acetylene gas) in the presence of PdCl2, triphenylphosphine, and a base such as triethylamine in acetonitrile or other suitable solvents at elevated temperatures (around 80 °C).

The reaction is monitored by thin-layer chromatography (TLC) and purified by column chromatography.

This method allows for the selective introduction of the ethynyl group with high efficiency and functional group compatibility.

Representative Synthetic Route

Detailed Research Findings

Catalyst and Conditions : The use of palladium catalysts with triphenylphosphine ligands under nitrogen atmosphere is critical for the Sonogashira coupling step to avoid oxidative side reactions and achieve high yields.

Trifluoromethylation Efficiency : The trifluoromethylation using TMSCF3 and cesium fluoride in the presence of tetrabutylammonium bromide as a phase transfer catalyst provides a straightforward and catalyst-free approach with reaction times typically between 1–2 hours at low temperature, yielding high purity trifluoromethylated pyrimidine derivatives.

Reaction Monitoring and Purification : TLC and HPLC are employed to monitor the progress and purity of intermediates and final products. Column chromatography using silica gel with hexane/ethyl acetate mixtures is standard for purification.

Yields and Purity : Overall yields for the multi-step synthesis range from 50% to 80%, depending on scale and precise conditions. The final product is typically obtained as a crystalline solid with high purity, confirmed by NMR (1H, 13C, 19F) and mass spectrometry.

Notes on Alternative Methods and Related Compounds

Although direct synthesis of 2-Ethynyl-4-(trifluoromethyl)pyrimidine is less frequently reported, related pyrimidine derivatives with trifluoromethyl and ethynyl substituents have been synthesized via similar strategies involving halogenated intermediates and cross-coupling reactions.

Industrial synthesis may involve continuous flow reactors and optimized solvent and catalyst systems to maximize yield and minimize waste, reflecting ecological and economic considerations.

Summary Table of Key Preparation Parameters

Análisis De Reacciones Químicas

Types of Reactions

2-Ethynyl-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form different functional groups.

Reduction: Reduction reactions can modify the pyrimidine ring or the ethynyl group.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can lead to the formation of carboxylic acids or aldehydes, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Aplicaciones Científicas De Investigación

Biological Activities

The biological activities of 2-Ethynyl-4-(trifluoromethyl)pyrimidine derivatives have been extensively studied. These compounds exhibit a range of pharmacological properties, including antifungal, insecticidal, and anticancer activities.

Antifungal Activity

Recent studies have shown that derivatives of this compound possess significant antifungal properties. For instance, a series of synthesized compounds demonstrated efficacy against various fungal pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum.

Case Study:

- Compound Tested: this compound derivative

- Pathogen: Botrytis cinerea

- Concentration: 50 μg/ml

- Result: Significant growth inhibition observed.

Insecticidal Activity

Insecticidal properties have also been evaluated, with certain derivatives showing effectiveness against agricultural pests. The insecticidal activity was tested against species like Mythimna separata.

Case Study:

- Compound Tested: Specific derivative

- Target Pest: Mythimna separata

- Concentration: 500 μg/ml

- Result: Moderate insecticidal activity compared to commercial standards.

Anticancer Activity

The anticancer potential of these compounds has been highlighted in various studies. Some derivatives have shown promising results against cancer cell lines such as PC3 (prostate cancer) and Hela (cervical cancer).

Case Study:

- Compound Tested: Selected derivative

- Cell Line: PC3

- Concentration: 5 μg/ml

- Result: Comparable efficacy to doxorubicin in cytotoxicity assays.

Applications in Agrochemicals and Pharmaceuticals

The applications of this compound extend into both agrochemical formulations and pharmaceutical development.

Agrochemical Applications

Trifluoromethylated pyrimidines are increasingly utilized in the development of new herbicides and fungicides due to their enhanced bioactivity and selectivity. The incorporation of the trifluoromethyl group is known to improve the potency of agrochemical agents.

Pharmaceutical Applications

In pharmaceuticals, derivatives are being explored for their potential in treating various diseases, including cancers and viral infections. The unique molecular structure allows for modifications that can lead to improved therapeutic profiles.

Mecanismo De Acción

The mechanism of action of 2-Ethynyl-4-(trifluoromethyl)pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The ethynyl and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares 2-Ethynyl-4-(trifluoromethyl)pyrimidine with structurally related pyrimidine derivatives, focusing on substituent effects, bioactivity, and applications.

Key Findings:

Bioactivity : Trifluoromethyl pyrimidines with amide moieties (e.g., from ) exhibit superior antifungal and insecticidal activities compared to ethynyl-substituted analogs, likely due to improved hydrogen-bonding interactions with biological targets .

Synthetic Utility: Chlorinated or cyano-substituted analogs (e.g., ) are prioritized in pharmaceutical synthesis for their compatibility with Suzuki-Miyaura coupling and other cross-coupling reactions .

Actividad Biológica

2-Ethynyl-4-(trifluoromethyl)pyrimidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

The compound belongs to the pyrimidine family, known for their heterocyclic structures that exhibit a variety of biological activities. The trifluoromethyl and ethynyl groups enhance its reactivity and binding affinity to biological targets. Key biochemical properties include:

- Enzyme Interactions : this compound interacts with enzymes involved in radical trifluoromethylation processes, influencing metabolic pathways and cellular functions.

- Cellular Effects : It modulates cell signaling pathways, affecting gene expression and cellular metabolism. Studies indicate that it can alter the expression of genes related to metabolic pathways, leading to significant changes in metabolite levels.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Binding Affinity : The ethynyl and trifluoromethyl groups enhance binding to specific biomolecules, including enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor signaling pathways.

- Temporal Effects : The stability of the compound under laboratory conditions affects its long-term biological activity. While it remains stable initially, degradation over time can lead to diminished effects on cellular functions.

Dosage Effects in Animal Models

Research has demonstrated that the biological effects of this compound vary with dosage:

- Low Doses : At lower concentrations, the compound exhibits minimal toxicity while effectively modulating specific biochemical pathways.

- High Doses : Increased dosages have been associated with toxic effects such as cellular apoptosis and necrosis, highlighting the need for careful dosage management in therapeutic applications.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Anticancer Activity : A study examined its cytotoxic effects on various cancer cell lines, demonstrating significant inhibition of cell proliferation. The compound showed promising results against A549 (lung cancer) and HT29 (colon cancer) cell lines, with IC50 values indicating potent activity .

- Antimicrobial Properties : Research highlighted its potential as an antimicrobial agent, particularly against Gram-positive bacteria. The presence of the trifluoromethyl group enhances its effectiveness in disrupting bacterial cell membranes .

- Metabolic Pathway Interactions : Investigations into metabolic pathways revealed that this compound interacts with key enzymes such as cytidine deaminase and deoxycytidine kinase, crucial for nucleotide metabolism.

Data Table: Summary of Biological Activities

Q & A

Q. What synthetic methodologies are recommended for 2-Ethynyl-4-(trifluoromethyl)pyrimidine?

- Methodological Answer : Multi-step synthesis is common. A typical route involves halogenation of pyrimidine precursors followed by Sonogashira coupling for ethynyl group introduction. For example:

Halogenation : React 4-(trifluoromethyl)pyrimidine with POCl₃ to introduce chlorine at position 2.

Ethynylation : Use Pd-catalyzed coupling (e.g., Sonogashira) with trimethylsilylacetylene, followed by deprotection to yield the ethynyl group.

- Validation : LCMS (e.g., m/z 179 [M+H]⁺) and HPLC (retention time: 0.46–0.95 min under SQD-FA05/SMD-TFA05 conditions) confirm intermediates and final product purity .

Q. How should researchers characterize this compound’s purity and structure?

- Methodological Answer : Combine analytical techniques:

- HPLC : Retention time comparison under standardized conditions (e.g., 0.95 min for trifluoromethylpyrimidine analogs).

- LCMS : Confirm molecular ion peaks (e.g., m/z 197 [M+H]⁺ for related intermediates).

- NMR : Analyze ¹H/¹³C and ¹⁹F spectra to verify substitution patterns (e.g., trifluoromethyl at C4, ethynyl at C2).

- X-ray crystallography (if crystalline): Resolve bond angles and steric effects .

Q. What safety protocols are critical during experimental handling?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for volatile reagents.

- Waste Management : Segregate halogenated/organic waste and transfer to certified disposal services.

- Emergency Measures : Neutralize spills with inert adsorbents (e.g., vermiculite); avoid skin contact due to potential toxicity .

Advanced Research Questions

Q. How can reaction mechanisms for ethynyl group introduction be validated?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress via in-situ FTIR to track acetylide formation.

- Isotopic Labeling : Use deuterated solvents (e.g., DMF-d₇) to identify proton transfer steps.

- Computational Modeling : DFT calculations (e.g., Gaussian) to map transition states and confirm Pd-mediated coupling pathways .

Q. How to resolve contradictions between LCMS and NMR data in structural analysis?

- Methodological Answer :

- Scenario : LCMS indicates a molecular ion at m/z 220, but NMR suggests impurities.

- Troubleshooting :

HPLC-PDA : Check for co-eluting isomers (e.g., positional trifluoromethyl variants).

HRMS : Confirm exact mass (e.g., 220.087 vs. 220.085) to rule out adducts.

2D NMR (COSY, NOESY) : Identify coupling between ethynyl protons and adjacent substituents .

Q. What advanced techniques elucidate steric effects of the trifluoromethyl group?

- Methodological Answer :

- X-ray Crystallography : Resolve bond lengths (e.g., C-F ≈ 1.34 Å) and torsional angles to assess steric hindrance.

- Solid-State NMR : Compare ¹⁹F chemical shifts in crystalline vs. amorphous phases.

- Molecular Dynamics : Simulate rotational barriers of the trifluoromethyl group in solvent environments .

Q. How is this compound applied in drug discovery pipelines?

- Methodological Answer :

- Target Screening : Use as a kinase inhibitor scaffold (e.g., JAK/STAT pathways) via structure-activity relationship (SAR) studies.

- In Silico Docking : Glide/SP docking to evaluate binding affinity with catalytic sites (e.g., EGFR mutants).

- In Vivo Studies : Optimize pharmacokinetics (e.g., logP ~2.5) by modifying ethynyl/trifluoromethyl substituents .

Key Notes

- Structural Complexity : The ethynyl group’s linear geometry and trifluoromethyl’s electronegativity demand precise steric/electronic optimization in synthesis.

- Data Validation : Cross-reference multiple techniques (e.g., X-ray + NMR) to mitigate analytical discrepancies.

- Safety : Adhere to H315/H319/H335 hazard protocols for reactive intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.